2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide
Description
2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenoxy group, a trifluoromethylphenyl group, and a hydrazinecarboxamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O5/c17-16(18,19)10-2-1-3-11(8-10)20-15(25)22-21-14(24)9-28-13-6-4-12(5-7-13)23(26)27/h1-8H,9H2,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSFMIFANAOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then etherified with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.
Acylation: The acetic acid derivative undergoes acylation with 3-(trifluoromethyl)aniline to form the intermediate 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]acetamide.
Hydrazinolysis: Finally, the acetamide is treated with hydrazine hydrate to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-[2-(4-aminophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethylphenyl groups may facilitate binding to enzymes or receptors, while the hydrazinecarboxamide moiety could participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the phenyl groups.
4-Chloromethcathinone: Contains a trifluoromethyl group similar to the trifluoromethylphenyl moiety.
Cresol: Contains a phenolic structure similar to the nitrophenoxy group.
Uniqueness
2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and trifluoromethylphenyl groups, along with the hydrazinecarboxamide moiety, makes it a versatile compound for various applications.
Biological Activity
The compound 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data from studies, case analyses, and synthesized findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H17F3N2O4
- CAS Number : [194723-28-9]
- Key Functional Groups :
- Nitro group (-NO2)
- Trifluoromethyl group (-CF3)
- Carbamide linkage
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the trifluoromethyl group have been noted for their enhanced potency against cancer cells due to their ability to modulate biological pathways involved in cell proliferation and apoptosis.
Table 1: Antitumor Activity Against Selected Cell Lines
The proposed mechanism of action for This compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to cell death.
- Targeting Specific Pathways : It may inhibit key signaling pathways, such as those involving protein kinases or transcription factors associated with tumor growth.
Antimicrobial Activity
The antimicrobial properties of this compound were also assessed, focusing on its efficacy against various bacterial strains. Studies have indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antitumor Effects : A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with infections were tested against this compound, showing promising results in inhibiting bacterial growth, particularly in multidrug-resistant strains.
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires careful selection of coupling agents, protecting groups, and solvents. For example, amide bond formation between the 4-nitrophenoxy acetic acid derivative and the urea-linked 3-(trifluoromethyl)phenylamine can be achieved using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts . Multi-step protocols, such as those used in analogous acetamide syntheses, involve sequential reactions (e.g., activation of carboxylic acids with thionyl chloride, followed by nucleophilic substitution) . Optimize reaction temperatures (e.g., 273 K for intermediate stability) and monitor progress via TLC or LC-MS.
Q. How can researchers confirm molecular structure and purity post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and dihedral angles (e.g., acetamide derivatives analyzed with <1 Å positional error) .
- NMR spectroscopy : Use , , and -NMR to verify substituent positions and purity. For example, aromatic protons in trifluoromethyl groups appear as distinct multiplet signals .
- HPLC/HRMS : Validate molecular weight (e.g., ESI-MS for exact mass) and purity (>95%) .
Advanced Research Questions
Q. How can molecular docking predict binding modes and affinity with target proteins?
- Methodological Answer : Use the Glide docking algorithm (Schrödinger Suite) for systematic conformational sampling:
- Grid generation : Create an OPLS-AA potential grid for the protein active site.
- Ligand flexibility : Perform torsionally flexible energy optimization and Monte Carlo sampling to refine poses .
- Scoring : Combine empirical (e.g., hydrogen bonding) and force-field terms to rank poses. Glide achieves <2 Å RMSD in 67% of cases, outperforming GOLD and FlexX .
Q. How to resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups on phenyl rings) using bioassay data. For example, derivatives with electron-withdrawing groups (e.g., -NO) may show enhanced target binding .
- Statistical Modeling : Apply multivariate regression to correlate molecular descriptors (e.g., logP, polar surface area) with IC values.
- Computational Validation : Use molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories .
Q. What advanced techniques characterize conformational dynamics in solution?
- Methodological Answer :
- NMR Relaxation Studies : Measure / times to probe rotational diffusion and flexibility of the nitrophenoxy group .
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water/ethanol) using AMBER or GROMACS to analyze torsional angles (e.g., acetamide linkage) .
- Circular Dichroism (CD) : Detect chiral conformers if present, though the compound lacks intrinsic chirality.
Data Contradiction Analysis
Q. Why do similar derivatives exhibit conflicting solubility or bioactivity profiles?
- Methodological Answer :
- Solubility : Measure logD (octanol-water) to identify hydrophobicity trends. For example, trifluoromethyl groups reduce solubility compared to methoxy substituents .
- Crystallographic vs. Solution Conformations : Compare X-ray structures (rigid) with NMR-derived NOEs (solution dynamics) to explain activity discrepancies .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays, as nitro groups may enhance metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
